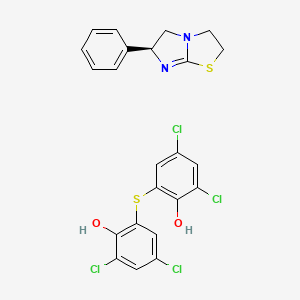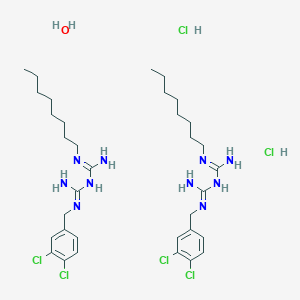
Olanexidine hydrochloride hydrate
Vue d'ensemble
Description
Olanexidine hydrochloride hydrate is a dichlorobenzene . It is a monobiguanide compound with bactericidal activity . The molecular formula of Olanexidine hydrochloride hydrate is C34H58Cl6N10O . The IUPAC name is 1-[N’-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;hydrate;dihydrochloride .
Molecular Structure Analysis
The InChI of Olanexidine hydrochloride hydrate is InChI=1S/2C17H27Cl2N5.2ClH.H2O/c2*1-2-3-4-5-6-7-10-22-16 (20)24-17 (21)23-12-13-8-9-14 (18)15 (19)11-13;;;/h2*8-9,11H,2-7,10,12H2,1H3, (H5,20,21,22,23,24);2*1H;1H2 . The Canonical SMILES is CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.O.Cl.Cl .
Physical And Chemical Properties Analysis
The molecular weight of Olanexidine hydrochloride hydrate is 835.6 g/mol . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Prevention of Intravenous Catheter-Related Infections
Olanexidine gluconate: , a compound related to Olanexidine hydrochloride hydrate, has been studied for its effectiveness in preventing catheter-related bloodstream infections (CRBSIs). A randomized controlled trial, known as the Apollo study, compared 1.5% aqueous olanexidine gluconate with 1% alcoholic chlorhexidine, demonstrating its potential as a skin disinfectant before catheter placement .
Surgical Site Infection Control
In the realm of surgery, olanexidine has been evaluated for its ability to reduce surgical site infections (SSIs). A multicentre randomised controlled clinical trial investigated the effect of aqueous olanexidine versus alcohol-based chlorhexidine on the incidence of SSIs in gastrointestinal surgery. The study aimed to establish the superiority of olanexidine in clean-contaminated surgeries .
Antimicrobial Activity
The antimicrobial properties of olanexidine have been a significant focus, with studies highlighting its bactericidal activity against a wide range of bacteria, particularly Gram-positive bacteria. Its interaction with bacterial surface molecules and phospholipids disrupts the membranes, leading to its antimicrobial effect .
Virucidal Efficacy
Olanexidine’s efficacy extends to its virucidal activity against non-enveloped viruses, such as norovirus and adenovirus. Research has shown that olanexidine gluconate can inhibit the binding ability of virus-like particles to receptors, suggesting its potential as a biological and environmental disinfectant .
Clinical Trials and Safety
The safety and efficacy of olanexidine have been rigorously tested in clinical trials. For instance, the Apollo study’s protocol outlines the methodology for assessing the safety of olanexidine gluconate as an antiseptic solution, ensuring patient safety and effective infection prevention .
Pharmacological Insights
Pharmacologically, olanexidine has been synthesized to optimize its use as a topical antiseptic. The conversion of olanexidine to the gluconate salt form was a strategic move to enhance its antimicrobial activity and application as a disinfectant .
Mécanisme D'action
Target of Action
The primary target of Olanexidine hydrochloride hydrate is the cell membrane of bacteria . The cell membrane plays a crucial role in maintaining the integrity of the cell and controlling the movement of substances in and out of the cell.
Mode of Action
Olanexidine hydrochloride hydrate interacts with its target by binding to the cell membrane . This binding disrupts the integrity of the membrane, leading to changes in the cell .
Biochemical Pathways
The disruption of the cell membrane integrity by Olanexidine hydrochloride hydrate leads to the irreversible leakage of intracellular components . This leakage affects various biochemical pathways within the cell, ultimately leading to the bacteriostatic (inhibits bacterial growth) and bactericidal (kills bacteria) activities of the compound .
Result of Action
The result of Olanexidine hydrochloride hydrate’s action is the inhibition of bacterial growth (bacteriostatic activity) and the killing of bacteria (bactericidal activity) . This is achieved through the irreversible leakage of intracellular components caused by the disruption of the cell membrane .
Propriétés
IUPAC Name |
1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H27Cl2N5.2ClH.H2O/c2*1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13;;;/h2*8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24);2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKCJSVTNJUCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58Cl6N10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176237 | |
| Record name | Olanexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olanexidine hydrochloride hydrate | |
CAS RN |
218282-71-4 | |
| Record name | Olanexidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218282714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olanexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLANEXIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R296398ALN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



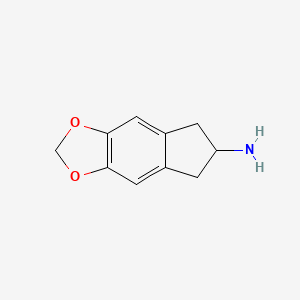


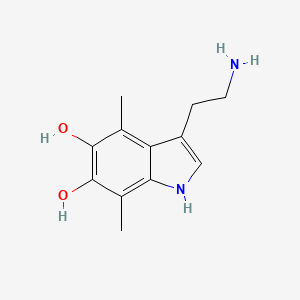
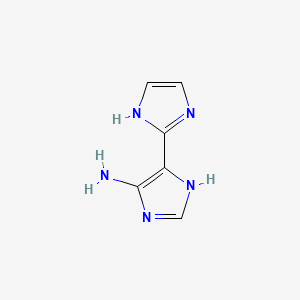



![(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B1208362.png)

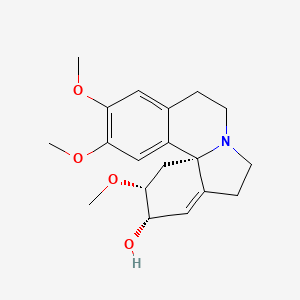
![(2S)-2-amino-3-[3,4-bis(phenylmethoxycarbonyloxy)phenyl]propanoic acid](/img/structure/B1208368.png)
